Cas no 5468-71-3 (3,5-Dichloropicolinamide)
3,5-Dichloropicolinamide Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dichloropicolinamide
- 3,5-dichloropyridine-2-carboxamide
- NSC 15050
- AKOS015850137
- RB3269
- DS-2239
- 5468-71-3
- SCHEMBL2760820
- QIRSAVRBVNYEMF-UHFFFAOYSA-N
- DB-330932
- CS-0186741
- A870382
- 3 pound not5-Dichloropicolinamide
- NSC15050
- MFCD20529142
- DTXSID40279995
- NSC-15050
- 3,5-Dichloropicolinic acid amide
- AMY40981
-
- MDL: MFCD20529142
- Inchi: 1S/C6H4Cl2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
- InChI Key: QIRSAVRBVNYEMF-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CN=C1C(N)=O)Cl
Computed Properties
- Exact Mass: 189.97000
- Monoisotopic Mass: 189.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56A^2
- XLogP3: 1.3
Experimental Properties
- Density: 1.524±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 283.5±40.0 ºC (760 Torr),
- Flash Point: 125.3±27.3 ºC,
- Refractive Index: 1.603
- Solubility: Slightly soluble (2.5 g/l) (25 º C),
- PSA: 55.98000
- LogP: 2.18760
3,5-Dichloropicolinamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5-Dichloropicolinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 220940-1g |
3,5-Dichloropicolinamide |
5468-71-3 | 95% | 1g |
£614.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SR512-200mg |
3,5-Dichloropicolinamide |
5468-71-3 | 98% | 200mg |
473.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SR512-50mg |
3,5-Dichloropicolinamide |
5468-71-3 | 98% | 50mg |
190.0CNY | 2021-08-04 | |
| TRC | D435693-50mg |
3,5-Dichloropicolinamide |
5468-71-3 | 50mg |
$ 50.00 | 2022-04-29 | ||
| TRC | D435693-100mg |
3,5-Dichloropicolinamide |
5468-71-3 | 100mg |
$ 65.00 | 2022-04-29 | ||
| TRC | D435693-500mg |
3,5-Dichloropicolinamide |
5468-71-3 | 500mg |
$ 210.00 | 2022-04-29 | ||
| Chemenu | CM178137-1g |
3,5-Dichloropicolinamide |
5468-71-3 | 98% | 1g |
$133 | 2021-08-05 | |
| Chemenu | CM178137-5g |
3,5-Dichloropicolinamide |
5468-71-3 | 98% | 5g |
$374 | 2021-08-05 | |
| Apollo Scientific | OR111213-250mg |
3,5-Dichloropyridine-2-carboxamide |
5468-71-3 | 98% | 250mg |
£35.00 | 2025-02-19 | |
| Apollo Scientific | OR111213-1g |
3,5-Dichloropyridine-2-carboxamide |
5468-71-3 | 98% | 1g |
£90.00 | 2025-02-19 |
3,5-Dichloropicolinamide Suppliers
3,5-Dichloropicolinamide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3,5-Dichloropicolinamide
Comprehensive Overview of 3,5-Dichloropicolinamide (CAS No. 5468-71-3): Properties, Applications, and Industry Insights
3,5-Dichloropicolinamide (CAS No. 5468-71-3) is a specialized chemical compound widely recognized for its unique structural properties and versatile applications in agrochemicals and pharmaceutical research. With the increasing demand for high-efficiency crop protection agents and novel bioactive molecules, this compound has garnered significant attention from researchers and industry professionals alike. Its molecular formula, C6H4Cl2N2O, features a pyridine backbone substituted with two chlorine atoms and an amide group, contributing to its distinct reactivity and functionality.
In recent years, the agrochemical sector has witnessed a surge in searches for sustainable pesticide alternatives and low-residue crop solutions, positioning 3,5-Dichloropicolinamide as a compound of interest due to its potential role in plant disease management. Studies suggest its derivatives may exhibit inhibitory effects on fungal pathogens, aligning with the global push for eco-friendly agricultural inputs. Furthermore, its structural motifs are being explored in drug discovery pipelines, particularly for designing small-molecule therapeutics targeting enzymatic pathways.
The synthesis of 3,5-Dichloropicolinamide typically involves halogenation reactions of picolinamide precursors, with optimization efforts focusing on atom economy and green chemistry principles – topics frequently queried in academic databases. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), a critical parameter for research-grade materials. Storage recommendations emphasize protection from moisture at controlled temperatures, reflecting standard laboratory chemical handling protocols.
From a commercial perspective, 5468-71-3 is cataloged by major fine chemical suppliers with varying packaging options (100mg to 1kg scales), addressing needs from bench-scale experimentation to process development. Market analyses indicate growing procurement by contract research organizations (CROs) engaged in agrochemical formulation development. Regulatory status varies by region, with proper SDS documentation required for international shipments, a common concern reflected in global trade compliance searches.
Emerging research directions include the compound's potential in metal-organic frameworks (MOFs) for catalytic applications, as well as its use as a molecular building block in heterocyclic chemistry. These applications resonate with trending searches for advanced material synthesis techniques. Patent landscapes show increasing filings incorporating 3,5-Dichloropicolinamide derivatives, particularly in intellectual property related to specialty chemicals.
Environmental fate studies of 3,5-Dichloropicolinamide remain an active area of investigation, responding to industry demands for biodegradability data and ecotoxicological profiles. Preliminary data suggests moderate persistence in soil systems, prompting research into microbial degradation pathways – a hot topic in environmental chemistry forums. Such information is crucial for life cycle assessments (LCAs) increasingly requested by sustainability-conscious manufacturers.
For laboratory personnel, proper personal protective equipment (PPE) including nitrile gloves and chemical goggles is recommended when handling the compound, addressing frequently searched lab safety protocols. Technical inquiries often focus on solubility parameters (notably in DMSO and ethanol) and compatibility with common reagents, information essential for experimental design.
The global market for 3,5-Dichloropicolinamide is projected to grow at a CAGR of 5-7% through 2030, driven by agrochemical innovation and pharmaceutical R&D expansion in Asia-Pacific markets. This aligns with search trends analyzing specialty chemical market forecasts. Quality control standards typically require HPLC purity verification and heavy metal screening, specifications commonly requested in procurement tenders.
Academic interest continues to rise, with the compound appearing in SciFinder search queries related to structure-activity relationships (SAR) of chlorinated heterocycles. Its crystallographic data (space group P21/c) provides valuable insights for computational chemistry studies, particularly in molecular docking simulations – techniques gaining traction in rational drug design.
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